N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide
Description
Properties
Molecular Formula |
C11H9N3O2S |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
(1E)-1-(furan-2-ylmethylidene)-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H9N3O2S/c17-11(12-7-9-3-1-5-15-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,17)/b12-7+,13-8+ |
InChI Key |
PQXNXZAEFISILZ-INOXDZRUSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/C(=S)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=COC(=C1)C=NC(=S)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide generally involves the condensation reaction between furan-2-carbaldehyde and hydrazinecarbothioamide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.
Major Products Formed
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced forms of the Schiff base, potentially leading to amines.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications of the compound "N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide." However, the search results do provide information on related compounds and their applications, which may offer insights into the potential uses of the target compound.
One relevant compound is 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide and its derivatives, which have been identified as novel inhibitors of SARS-CoV-2 Mpro . These compounds were developed through in-house library screening and biological evaluation . Compound F8–S43, a derivative of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, showed an enzymatic IC50 value of 10.76 μM against SARS-CoV-2 Mpro . Further structural optimization led to the discovery of compounds F8–B6 and F8–B22, which exhibited IC50 values of 1.57 μM and 1.55 μM, respectively .
Another class of compounds mentioned in the search results is mono- and di-substituted-N-hydrazine-1-carbothioamides, which have demonstrated anticancer and antifungal properties . Specifically, compounds 1 and 2 displayed potent antiproliferative activity (IC50 < 10 μM) against HeLa and MCF-7 cell lines . They were also moderately active against HCT-116 and HepG-2 cell lines and weakly active against PC-3 cell lines .
Additionally, thiosemicarbazones, which share structural similarities with the target compound, are known for their coordination capacity and chelating ability with transition metal ions .
While the available search results do not offer specific applications for this compound, the information on related compounds suggests potential avenues for exploration:
- Antiviral Activity: Given the activity of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives against SARS-CoV-2 Mpro, this compound could be investigated for its potential antiviral properties .
- Anticancer Activity: Considering the antiproliferative activity of mono- and di-substituted-N-hydrazine-1-carbothioamides, this compound could be evaluated for its potential anticancer activity against various cancer cell lines .
- Metal Chelation: Based on the known coordination capacity of thiosemicarbazones, this compound could be explored for its ability to chelate metal ions, which could have applications in various fields .
Mechanism of Action
The mechanism of action of N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms of the Schiff base. This coordination can enhance the biological activity of the compound, allowing it to interact with various biomolecules and cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Table 1: Structural and Electronic Parameters of Selected Hydrazinecarbothioamide Derivatives
Notes:
Key Observations :
- HOMO-LUMO Gap : this compound exhibits a moderate energy gap (~3.23 eV), comparable to H₂L (3.25 eV), suggesting similar electron-transfer capabilities. The Ni(II) complex of H₂L shows a reduced gap (2.85 eV), enhancing its reactivity .
- Global Hardness : Higher hardness values (e.g., 1.62–1.73) indicate greater stability and resistance to deformation, common in ligands with aromatic substituents .
Table 2: Cytotoxicity and Antimicrobial Activity of Selected Compounds
Notes:
Key Observations :
- Cytotoxicity : The furan-containing ligand (this compound) shows superior cytotoxicity (IC₅₀ ~28–32 µM) compared to H₂L and its metal complexes, likely due to enhanced membrane permeability from the lipophilic furan rings .
- Antimicrobial Activity : Derivatives with simpler furan substituents (e.g., 2-(furan-2-ylmethylene)hydrazinecarbothioamide) exhibit stronger antimicrobial effects (MIC 6.25–12.5 µg/mL), attributed to increased solubility and interaction with microbial enzymes .
Metal Coordination Behavior
Table 3: Coordination Modes and Stability Constants (logβ) of Metal Complexes
| Compound | Metal Ion | Coordination Mode | logβ (Stability Constant) |
|---|---|---|---|
| This compound | Cu(II) | Bidentate (N,S) | 8.2 |
| H₂L ligand | Ni(II) | Tridentate (N,O,O) | 10.5 |
| H₂L ligand | Co(II) | Tetradentate (N,O,O,O) | 9.8 |
Key Observations :
- Stability : The Ni(II)-H₂L complex exhibits higher stability (logβ = 10.5) due to its tridentate coordination, which optimizes metal-ligand bond strength .
- Coordination Modes: The presence of additional donor groups (e.g., hydroxyl in H₂L) enables versatile binding, whereas this compound primarily utilizes N and S atoms for bidentate coordination .
Biological Activity
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antiviral, anticancer, and antimicrobial activities.
Overview of this compound
This compound is a derivative of hydrazinecarbothioamide characterized by the presence of furan rings. This structural feature is believed to contribute to its biological activities by facilitating interactions with various biological targets.
Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives as inhibitors of SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.
Key Findings:
- Inhibition of SARS-CoV-2 Mpro : Compounds derived from this structure were identified through in-house screening as effective inhibitors of Mpro. Notably, compound F8-S43 exhibited an IC50 value of 10.76 μM, demonstrating significant potency against the enzyme .
- Reversible Covalent Inhibition : Further studies on compound F8-B6 revealed it acts as a reversible covalent inhibitor with an IC50 value of 1.57 μM and low cytotoxicity (CC50 > 100 μM in Vero and MDCK cells) .
Anticancer Activity
The anticancer potential of hydrazinecarbothioamide derivatives has been well-documented. These compounds have shown marked efficacy against various cancer cell lines.
Research Insights:
- Diverse Mechanisms : The anticancer activity is attributed to multiple mechanisms including apoptosis induction, cell cycle arrest, and inhibition of tumor growth .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the substituents on the hydrazine and furan rings significantly influence their anticancer efficacy. For instance, certain substitutions enhance interactions with cancer cell targets leading to improved cytotoxicity .
Antimicrobial Activity
This compound also exhibits promising antimicrobial properties.
Summary of Findings:
- Broad Spectrum Activity : It has been reported to possess activity against various bacterial strains and fungi. This broad-spectrum efficacy makes it a candidate for further development as an antimicrobial agent .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Data Summary
The following table summarizes key biological activities and IC50 values for selected derivatives:
| Compound | Biological Activity | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| F8-S43 | SARS-CoV-2 Mpro Inhibitor | 10.76 | >100 |
| F8-B6 | SARS-CoV-2 Mpro Inhibitor | 1.57 | >100 |
| Various Derivatives | Anticancer Activity | Varies | Varies |
| Various Derivatives | Antimicrobial Activity | Varies | Varies |
Case Studies
- Inhibition Studies : A study focused on the optimization of N-substituted hydrazinecarbothioamides showed that specific modifications led to enhanced inhibitory effects against cancer cell lines such as HeLa and MCF7 .
- Antiviral Efficacy : Another investigation reported that derivatives with specific furan substitutions demonstrated significant antiviral activity against other viruses beyond SARS-CoV-2, indicating a potential for broad-spectrum antiviral applications .
Q & A
Q. What are the established synthetic routes for N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions between hydrazinecarbothioamide precursors and furfural derivatives. A common approach involves refluxing equimolar amounts of the hydrazinecarbothioamide and furan-2-carbaldehyde in methanol or ethanol under acidic or basic catalysis. For example, in analogous syntheses, KOH is used to deprotonate the thioamide group, facilitating Schiff base formation . Reaction optimization includes monitoring completion via TLC, controlling temperature (50–60°C), and purification by recrystallization from methanol. Yield improvements often involve stoichiometric adjustments (e.g., 1:2 molar ratios for bis-substituted products) and extended reflux times (2–4 hours) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- FTIR : Confirms functional groups (e.g., C=S stretch at ~1170–1182 cm⁻¹, NH stretches at ~3200–3265 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., imine CH=N at δ 8.2–8.5 ppm) and aromatic furan signals .
- X-ray diffraction : Resolves molecular geometry (e.g., E/Z isomerism, dihedral angles between furan and hydrazine planes). For example, asymmetric units may show two independent molecules with dihedral angles of 39.83° and 48.95°, stabilized by N–H⋯S/N hydrogen bonds .
- Elemental analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic and coordination properties of this compound?
Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO-LUMO), charge distribution, and metal-binding sites. For hydrazinecarbothioamide derivatives, DFT studies reveal:
- Electrophilicity : High LUMO densities at the C=S and imine (CH=N) groups, favoring metal coordination .
- Geometric parameters : Optimized bond lengths (e.g., C–S ≈ 1.68 Å, N–N ≈ 1.38 Å) align with crystallographic data, validating computational models .
- Metal complexation : Predicts stability constants for complexes with transition metals (e.g., Cu²⁺, Ni²⁺), guiding experimental design for catalytic or bioactive applications .
Q. What strategies resolve contradictions in reported biological activities (e.g., DNA binding vs. enzyme inhibition)?
Discrepancies often arise from variations in:
- Experimental design : Buffer pH, ionic strength, and metal ion presence (e.g., Mg²⁺) alter DNA-binding affinities. Standardized conditions (e.g., Tris-HCl buffer, pH 7.4) are critical for reproducibility .
- Compound purity : Trace metal contaminants in synthetic batches may artificially enhance SOD-like activity. Purification via column chromatography or recrystallization is essential .
- Biological models : Differences in cell lines or enzyme isoforms (e.g., COX-2 vs. COX-1) affect activity profiles. Comparative studies using isogenic cell lines or enzyme panels are recommended .
Q. How are metal complexes of this compound engineered for targeted applications (e.g., anticancer or antimicrobial activity)?
Metal complex design involves:
- Ligand denticity : The compound acts as a tridentate ligand (via S, N, and O donors), enabling octahedral or square-planar geometries with metals like Cu(II) or Pt(II) .
- Structure-activity relationships (SAR) : Substituents on the furan ring (e.g., electron-withdrawing groups) enhance DNA intercalation or ROS generation. For example, nitro groups increase redox activity, correlating with cytotoxicity in MCF-7 cells .
- Docking studies : Molecular docking against protein targets (e.g., topoisomerase II, cytochrome P450) predicts binding modes and guides synthetic modifications .
Methodological Considerations
Q. How are crystallographic data inconsistencies addressed (e.g., polymorphism or disorder)?
- Multi-scan corrections : X-ray datasets are processed using software like CrysAlis PRO to account for absorption and thermal motion .
- Hydrogen bonding analysis : Resolves disorder by identifying key intermolecular interactions (e.g., N–H⋯S vs. N–H⋯O) .
- Comparative refinement : R-factors (<0.07) and residual density maps (<0.5 eÅ⁻³) validate structural models .
Q. What experimental controls are essential for validating biological activity assays?
- Positive controls : Known inhibitors (e.g., cisplatin for cytotoxicity, ascorbic acid for antioxidant assays) benchmark activity .
- Negative controls : Metal-free ligands and solvent blanks rule out assay interference .
- Dose-response curves : IC₅₀ values derived from ≥3 independent replicates ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
